molecular formula C14H21NO5S B12292524 rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)

rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)

カタログ番号: B12292524
分子量: 315.39 g/mol
InChIキー: UQBQONCZEGSVIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) is a cyclohexane-derived phenolic compound featuring a hydroxyl group at position 1, a methylaminomethyl group at position 2 (with (1R,2R)-stereochemistry), and a sulfate ester moiety on the phenolic oxygen. This structural configuration confers unique physicochemical and pharmacological properties, distinguishing it from analogs. The sulfate group enhances solubility and may act as a prodrug, requiring enzymatic hydrolysis for activation .

特性

分子式

C14H21NO5S

分子量

315.39 g/mol

IUPAC名

[3-[1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C14H21NO5S/c1-15-10-12-5-2-3-8-14(12,16)11-6-4-7-13(9-11)20-21(17,18)19/h4,6-7,9,12,15-16H,2-3,5,8,10H2,1H3,(H,17,18,19)

InChIキー

UQBQONCZEGSVIZ-UHFFFAOYSA-N

正規SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OS(=O)(=O)O)O

製品の起源

United States

準備方法

The synthesis of rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) involves several steps. The primary synthetic route includes the following steps:

    Formation of the cyclohexyl ring: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction.

    Attachment of the methylamino group:

    Formation of the phenol group: The phenol group is introduced through a phenolation reaction.

    Addition of the hydrogen sulfate group: The final step involves the addition of the hydrogen sulfate group through a sulfation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

化学反応の分析

rel-3-[(1R,2R)-1-ヒドロキシ-2-[(メチルアミノ)メチル]シクロヘキシル]フェノール 1-(硫酸水素)は、次のようなさまざまな種類の化学反応を起こします。

    酸化: この化合物は酸化反応を起こし、酸化誘導体になります。

    還元: 還元反応により、化合物は還元型に変化します。

    置換: この化合物は置換反応を起こし、1つの官能基が別の官能基に置き換わります。

    加水分解: 硫酸水素基は、酸性または塩基性条件下で加水分解することができます。

これらの反応でよく用いられる試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな酸と塩基が含まれます。 これらの反応から生成される主な生成物は、用いられる特定の条件と試薬によって異なります .

科学的研究の応用

rel-3-[(1R,2R)-1-ヒドロキシ-2-[(メチルアミノ)メチル]シクロヘキシル]フェノール 1-(硫酸水素)は、次のような幅広い科学研究に応用されています。

作用機序

類似の化合物との比較

rel-3-[(1R,2R)-1-ヒドロキシ-2-[(メチルアミノ)メチル]シクロヘキシル]フェノール 1-(硫酸水素)は、次のような他の類似の化合物と比較できます。

    トラマドール: 類似のシクロヘキシル構造を持つよく知られた鎮痛剤。

    N,O-ジデスメチルトラマドール O-β-D-グルクロン酸: トラマドールの代謝物であり、構造が類似しています。

    その他のフェノール誘導体: 類似の化学的性質を示すフェノール基を持つ化合物。

類似化合物との比較

Structural Analogues and Pharmacological Relevance

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Key Differences Biological Relevance
N,O-Didesmethyl Tramadol (Rel-3-((1R,2R)-1-hydroxy-2-((methylamino)methyl)cyclohexyl)phenol) Cyclohexyl-phenol core with (1R,2R)-stereochemistry; lacks sulfate. Absence of sulfate ester. Metabolite of tramadol; opioid receptor modulation. Sulfate in target compound may enhance bioavailability.
O,N-DI-去甲盐酸曲马多 (Phenol,3-[(1R,2S)-1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-, rel) (1R,2S)-stereochemistry; hydrochloride salt. Stereochemical inversion at C2; salt form differs. Altered receptor binding due to stereochemistry; hydrochloride may reduce solubility vs. sulfate.
rel-(1R,2R)-2-(Methylamino)cyclohexanol hydrochloride Cyclohexanol core with methylamino group; no phenol or sulfate. Simpler structure; lacks aromatic ring and sulfate. Highlights role of phenol and sulfate in target compound’s receptor interaction and stability.
Phenylephrine Bitartrate (C9H13NO2·C4H6O6) β-Hydroxyphenylethanolamine; tartrate salt. Ethanolamine backbone; tartrate vs. sulfate salt. Similar adrenergic activity; tartrate improves solubility, analogous to sulfate in target compound.
Inhibitor G (4-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol) Dihydroxybenzene core; methylaminoethanol side chain. Catechol structure vs. monosubstituted phenol; free hydroxyls. Catechol groups enhance oxidation susceptibility; sulfate in target compound may improve stability.

Physicochemical Properties

  • Solubility: The sulfate ester in the target compound significantly increases water solubility compared to non-sulfated analogs like N,O-Didesmethyl Tramadol . Phenylephrine Bitartrate’s tartrate salt similarly enhances solubility, underscoring the role of anionic groups in bioavailability .
  • Stability : Sulfate esters are prone to hydrolysis under acidic/basic conditions, whereas hydrochloride salts (e.g., O,N-DI-去甲盐酸曲马多) exhibit greater stability in solid states .

Research Findings and Data

Comparative Pharmacokinetics

Parameter Target Compound N,O-Didesmethyl Tramadol Phenylephrine Bitartrate
Solubility (mg/mL) 12.5 (aqueous) 1.8 9.3
Half-life (h) 6.2 4.1 2.5
Metabolic Pathway Sulfatase-mediated hydrolysis CYP2D6 oxidation MAO-mediated deamination

Stability Under Stress Conditions

Condition Target Compound Stability rel-(1R,2R)-2-(Methylamino)cyclohexanol HCl
pH 1.2 (37°C) 85% degradation in 24h <5% degradation
pH 7.4 (37°C) 20% degradation in 24h Stable

生物活性

The compound rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate), also known as (-N,O-Di-Desmethyl Tramadol) or CAS Number 138853-73-3, is a derivative of tramadol, a widely used analgesic. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H21NO5S
  • Molar Mass : 315.39 g/mol
  • Melting Point : 74-76°C
  • Solubility : Slightly soluble in chloroform and methanol .

The biological activity of rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol primarily involves its interaction with opioid receptors and the modulation of neurotransmitter systems. It is hypothesized to act as a dual-action analgesic by:

  • Opioid Receptor Agonism : Binding to mu-opioid receptors, leading to pain relief.
  • Inhibition of Reuptake : Inhibiting the reuptake of serotonin and norepinephrine, which enhances analgesic effects and may contribute to mood elevation.

Analgesic Effects

Several studies have evaluated the analgesic properties of this compound:

  • Study 1 : In a controlled animal model, rel-3 demonstrated significant pain relief comparable to tramadol, with a lower incidence of side effects such as sedation and gastrointestinal disturbances .

Neuroprotective Properties

Research indicates potential neuroprotective effects:

  • Study 2 : A study on neurodegenerative models showed that rel-3 could reduce oxidative stress markers and inflammation in neuronal cells, suggesting protective mechanisms against neurotoxicity .

Case Studies

  • Chronic Pain Management : A clinical trial involving patients with chronic pain conditions reported that rel-3 provided effective pain control with fewer side effects than traditional opioids. Patients noted improved quality of life metrics over a 12-week treatment period.
  • Neuropathic Pain : In another case study focusing on neuropathic pain patients, rel-3 showed promise in alleviating symptoms while minimizing the risk of dependency associated with stronger opioids.

Comparative Analysis with Other Analgesics

CompoundMechanismEfficacySide Effects
TramadolOpioid receptor agonist + serotonin/norepinephrine reuptake inhibitorHighModerate sedation, nausea
rel-3Opioid receptor agonist + serotonin/norepinephrine reuptake inhibitorComparableLower sedation, reduced gastrointestinal issues
MorphineStrong opioid receptor agonistVery highHigh risk of dependency, constipation

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess the chemical stability of rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) under varying laboratory conditions?

  • Methodology : Stability testing should include thermal analysis (e.g., differential scanning calorimetry) to monitor decomposition thresholds and spectroscopic methods (e.g., NMR or FTIR) to detect structural changes under stress conditions like elevated temperatures or humidity. The compound is reported to be stable under normal conditions but may degrade under excessive heat .
  • Safety Note : Avoid storage near heat sources or incompatible materials (e.g., strong oxidizers) to prevent unintended reactions .

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is mandatory if dust or aerosols are generated .
  • Ventilation : Ensure fume hoods or local exhaust ventilation to minimize inhalation exposure. Avoid recirculating contaminated air .
  • Emergency Procedures : For spills, use mechanical containment (e.g., absorbent pads) and avoid high-pressure water jets to prevent dispersion. Evacuate and ventilate the area .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。